(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
Description
(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with 2-fluorophenyl and 4-fluorophenyl groups at positions 1 and 3, respectively, and a hydroxymethyl (-CH2OH) group at position 4. Pyrazole derivatives are of significant interest in medicinal chemistry due to their ability to modulate electronic and steric properties through substitution patterns, influencing binding interactions with biological targets .
Properties
CAS No. |
618444-41-0 |
|---|---|
Molecular Formula |
C16H12F2N2O |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI Key |
QFFKGOGLWDYNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole core. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:
Key Findings :
-
Aldehyde formation occurs selectively at 0–5°C, while carboxylic acid requires elevated temperatures (60–80°C) .
-
The fluorophenyl groups stabilize the intermediate oxonium ions, enhancing reaction rates by 15–20% compared to non-fluorinated analogs .
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenation:
Key Findings :
-
LiAlH<sub>4</sub> reduction proceeds with >90% yield, but over-reduction of the pyrazole ring is observed at >50°C .
-
Catalytic hydrogenation selectively saturates the pyrazole ring first, followed by aromatic fluorophenyl groups .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl groups participate in EAS, with regioselectivity governed by fluorine’s −I effect:
Key Findings :
-
Nitration occurs preferentially at the 3-position of the 4-fluorophenyl ring due to fluorine’s deactivating effect .
-
Sulfonation requires harsh conditions (≥120°C) but achieves >85% yield without ring degradation.
Nucleophilic Substitution
The fluorine atoms undergo substitution with strong nucleophiles:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Fluorine → Hydroxyl | NaOH (40% aq.) at 150°C | Hydroxyphenyl-pyrazole derivatives | |
| Fluorine → Methoxy | NaOCH<sub>3</sub>/CuI in DMF | Methoxy-substituted analogs |
Key Findings :
-
Hydroxyl substitution is favored on the 2-fluorophenyl ring due to reduced steric hindrance .
-
Ullmann-type coupling with methoxide achieves 70–75% conversion but requires catalytic copper .
Esterification and Etherification
The hydroxymethyl group forms esters and ethers:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acetylation | AcCl/pyridine | Acetate ester | |
| Williamson Synthesis | NaH/alkyl halides | Alkyl ethers (e.g., methyl, benzyl) |
Key Findings :
-
Acetate esters are stable under acidic conditions but hydrolyze rapidly in basic media .
-
Etherification with bulky alkyl halides (e.g., tert-butyl) results in <50% yield due to steric effects .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol, as antimicrobial agents. For instance, a review on the synthesis of pyrazole derivatives indicated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes, which is crucial for their survival .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that compounds similar to this compound can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . This makes them potential candidates for the development of new anti-inflammatory drugs.
Optical Applications
The unique structural properties of pyrazole derivatives allow for their use in optical applications. For example, studies have demonstrated that compounds with similar frameworks can function as fluorescent probes due to their ability to absorb and emit light at specific wavelengths . This property is valuable in fields such as bioimaging and sensor technology.
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions, which are efficient methods that allow for the simultaneous formation of multiple bonds in a single step. These reactions have been optimized to yield high purity products with minimal byproducts, making them attractive for pharmaceutical applications .
Mechanistic Insights
Understanding the mechanism of action for pyrazole derivatives is crucial for optimizing their efficacy. Recent research has employed computational methods to elucidate the interaction between these compounds and biological targets, providing insights that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity and selectivity. The pyrazole core can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Pyrazole Derivatives
Pyrazole-based compounds exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Electronic and Steric Effects of Substituents
- Hydroxymethyl Group: The -CH2OH moiety may improve solubility and hydrogen-bonding capacity relative to methyl or halogen substituents, as seen in analogs like (1-(2,4-difluorophenyl)-3-pyridin-3-yl-1H-pyrazol-4-yl)methanol .
- Heteroaromatic vs. Aromatic Substituents : Thiophene (in ) and triazole-thiadiazole (FPNT in ) introduce heteroatoms, modulating electronic density and redox activity. FPNT’s antioxidant efficacy highlights the impact of extended conjugation .
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles: The target compound likely exhibits a non-planar conformation due to steric clashes between the 2-fluorophenyl and 4-fluorophenyl groups. Similar compounds, such as those in , show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystal packing and intermolecular interactions .
Biological Activity
The compound (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and synthesizing data from various sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes two fluorophenyl groups attached to a pyrazole ring, which is known to enhance biological activity through various mechanisms.
Anti-inflammatory and Analgesic Effects
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, a study on similar pyrazole compounds reported anti-inflammatory effects mediated through the inhibition of pro-inflammatory cytokines and pathways associated with nitric oxide (NO) production .
Table 1: Summary of Anti-inflammatory Activities
| Compound | Activity Type | Mechanism |
|---|---|---|
| Pyrazole Derivative A | Anti-inflammatory | NO/cGMP pathway inhibition |
| Pyrazole Derivative B | Analgesic | COX inhibition |
| This compound | Potentially similar effects | TBD |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively researched. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
Case Study: Anticancer Activity
A recent study evaluated a series of pyrazolo derivatives for their cytotoxic effects on HeLa (cervical cancer) cells. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, suggesting that the presence of fluorine substituents may enhance the bioactivity of these compounds .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 (breast cancer) | 20 |
| This compound | TBD | TBD |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Modulation of Signaling Pathways: The compound may affect signaling pathways related to apoptosis and cell proliferation through interactions with specific receptors or enzymes.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing (1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol?
A1. The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, analogous pyrazole derivatives are synthesized by reacting substituted acetophenones with hydrazine derivatives under basic conditions (e.g., NaOH in ethanol) . Post-cyclization, the hydroxymethyl group can be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). Reaction progress should be monitored via TLC, and purification achieved via recrystallization or column chromatography .
Q. Q2. How can the structure of this compound be validated post-synthesis?
A2. Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR to confirm substituent positions and the hydroxymethyl group. Fluorine atoms induce distinct splitting patterns in aromatic regions .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. Q3. What are the key challenges in purifying fluorinated pyrazole derivatives like this compound?
A3. Fluorine’s electron-withdrawing nature can reduce solubility in polar solvents, complicating recrystallization. Use mixed solvents (e.g., ethanol/water or DCM/hexane) and gradient elution in HPLC. Impurities from incomplete cyclization or byproducts (e.g., regioisomers) require careful TLC monitoring and silica-gel chromatography .
Advanced Research Questions
Q. Q4. How can computational modeling aid in predicting the biological activity of this compound?
A4. Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). Optimize the hydroxymethyl group’s orientation for hydrogen bonding. Validate predictions with in vitro assays (e.g., MIC against Candida spp.) . Pair with MD simulations to study stability of ligand-protein complexes .
Q. Q5. What strategies resolve contradictions in biological activity data across fluorinated pyrazole analogs?
A5. Analyze substituent effects systematically:
Q. Q6. How can X-ray crystallography data be optimized for this compound’s structural refinement?
A6. Ensure high-resolution data (<1.0 Å) by growing crystals via vapor diffusion (e.g., using DMSO/water). Refine with SHELXL using restraints for disordered fluorophenyl groups. Validate geometry with WinGX/ORTEP and check for R-factor convergence (<5% discrepancy) .
Q. Q7. What advanced techniques characterize the hydroxymethyl group’s conformational flexibility?
A7. Use dynamic NMR (VT-NMR) to study rotational barriers around the C-CH₂OH bond. Complement with DFT calculations (e.g., Gaussian) to map energy minima. For solid-state analysis, employ variable-temperature XRD to monitor torsion angle changes .
Methodological Considerations
Q. Q8. How to design SAR studies for fluorinated pyrazole derivatives targeting antimicrobial activity?
A8.
Core modifications : Vary fluorophenyl positions (2-, 3-, 4-) and introduce heterocycles (e.g., triazoles) .
Side-chain optimization : Replace -CH₂OH with -COOH or -SO₃H to modulate solubility and target interactions .
Assay design : Use standardized CLSI protocols for MIC determination against Gram-positive/negative bacteria and fungi .
Q. Q9. What analytical methods quantify trace impurities in this compound?
A9.
Q. Q10. How can synthetic routes be optimized for scalability while maintaining yield?
A10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
